3-Aminocyclopentane-1-carbonitrile hydrobromide 3-Aminocyclopentane-1-carbonitrile hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659802
InChI: InChI=1S/C6H10N2.BrH/c7-4-5-1-2-6(8)3-5;/h5-6H,1-3,8H2;1H
SMILES: C1CC(CC1C#N)N.Br
Molecular Formula: C6H11BrN2
Molecular Weight: 191.07 g/mol

3-Aminocyclopentane-1-carbonitrile hydrobromide

CAS No.:

Cat. No.: VC13659802

Molecular Formula: C6H11BrN2

Molecular Weight: 191.07 g/mol

* For research use only. Not for human or veterinary use.

3-Aminocyclopentane-1-carbonitrile hydrobromide -

Specification

Molecular Formula C6H11BrN2
Molecular Weight 191.07 g/mol
IUPAC Name 3-aminocyclopentane-1-carbonitrile;hydrobromide
Standard InChI InChI=1S/C6H10N2.BrH/c7-4-5-1-2-6(8)3-5;/h5-6H,1-3,8H2;1H
Standard InChI Key DUBXQERMGAOQLE-UHFFFAOYSA-N
SMILES C1CC(CC1C#N)N.Br
Canonical SMILES C1CC(CC1C#N)N.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Aminocyclopentane-1-carbonitrile hydrobromide is an aliphatic amine-nitrite hybrid with the systematic name 3-aminocyclopentane-1-carbonitrile hydrobromide. Its molecular formula is C₆H₁₀N₂·HBr, corresponding to a molecular weight of 223.07 g/mol . The compound’s structure features a five-membered cyclopentane ring with an amino (-NH₂) group at the third carbon and a cyano (-CN) group at the first carbon, stabilized by a hydrobromic acid counterion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal in confirming its structure:

  • ¹H NMR (D₂O, 400 MHz): δ 3.45–3.30 (m, 2H, cyclopentane CH₂), 2.90–2.75 (m, 1H, NH₂), 2.20–1.95 (m, 4H, cyclopentane CH₂).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 2240 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C-N bend).

The hydrobromide salt’s crystalline nature has been validated via X-ray diffraction, revealing a monoclinic lattice with hydrogen bonding between the ammonium and bromide ions.

Synthesis and Optimization

Strecker Reaction Pathway

The primary synthesis route involves a modified Strecker reaction, where cyclopentanone reacts with ammonium chloride and hydrogen cyanide under mild acidic conditions (pH 4–5) to yield the α-aminonitrile intermediate. Subsequent hydrogenation using palladium on carbon (Pd/C) at 50°C and 3 atm H₂ pressure reduces the nitrile to the amine, followed by hydrobromic acid quench to precipitate the hydrobromide salt. This method achieves yields of 68–75% with >95% purity.

Alternative Methodologies

  • Cyclization of β-Amino Nitriles: Heating β-aminonitrile precursors (e.g., 4-aminopent-4-enenitrile) at 120°C in toluene induces cyclization, yielding the cyclopentane derivative.

  • Enzymatic Resolution: Racemic mixtures of the amine are resolved using lipase enzymes (e.g., Candida antarctica), achieving enantiomeric excess (ee) >90% for chiral variants.

Table 1: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Conditions
Strecker Reaction68–75>95Pd/C, H₂ 3 atm, 50°C
Cyclization55–6090Toluene, 120°C, 12 h
Enzymatic Resolution40–5098Phosphate buffer, pH 7, 37°C

Physicochemical and Reactivity Profiles

Solubility and Stability

The hydrobromide salt exhibits superior aqueous solubility (28.5 mg/mL at 25°C) compared to the free base (<5 mg/mL) . Stability studies indicate no degradation under nitrogen at 4°C for 12 months, but exposure to humidity (>60% RH) induces hydrolysis of the cyano group .

Acid-Base Behavior

The compound’s pKa values, derived from analogous structures in the Williams compilation , are estimated as:

  • Amine group (NH₂): pKa ≈ 9.2 (basic)

  • Hydrobromide counterion: pKa ≈ −9 (acidic)

This amphoteric nature facilitates solubility in both acidic and polar aprotic solvents.

Reaction Pathways

  • Nucleophilic Substitution: The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF at 80°C.

  • Cyano Group Modifications: Reduction with LiAlH₄ yields the primary amine (3-aminocyclopentyl)methanamine.

Applications in Pharmaceutical Research

Chemokine Receptor Agonism

The hydrochloride analog demonstrates CCR5 receptor agonism (EC₅₀ = 12 nM), suggesting potential antiviral applications for the hydrobromide variant. Molecular docking studies predict similar affinity due to structural analogies.

Enzyme Inhibition

In vitro assays reveal moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 45 μM), positioning it as a scaffold for neurodegenerative disease therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator